molecular formula C16H14ClNO2S2 B2758134 6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine CAS No. 1089548-86-6

6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine

Cat. No.: B2758134
CAS No.: 1089548-86-6
M. Wt: 351.86
InChI Key: POYYTNXFMZKUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine is a useful research compound. Its molecular formula is C16H14ClNO2S2 and its molecular weight is 351.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H16ClNO2S\text{C}_{17}\text{H}_{16}\text{ClN}\text{O}_2\text{S}

This molecular formula indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms within the benzothiazine framework, which contributes to its biological activity.

Mechanisms of Biological Activity

Benzothiazines, including the compound in focus, exhibit a range of biological activities through various mechanisms:

  • Anticancer Activity : Benzothiazine derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The unique arrangement of nitrogen and sulfur in their structure is crucial for their interaction with biological targets .
  • Antimicrobial Properties : The sulfonyl group in the compound enhances its ability to inhibit bacterial growth. Studies have demonstrated that benzothiazines can disrupt bacterial cell wall synthesis and function as effective antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that benzothiazines possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : Modifications on the benzothiazine ring can significantly alter its potency. For instance, variations in the sulfonyl group have been linked to enhanced anticancer activity .
  • Chlorine Substitution : The presence of chlorine at the 6-position is associated with increased lipophilicity and improved cellular uptake, which may enhance its efficacy against cancer cells .

Case Studies

Several studies have highlighted the efficacy of benzothiazine derivatives in various biological contexts:

  • Anticancer Activity Study : A study demonstrated that a related benzothiazine compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : Research indicated that 6-chloro derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anti-inflammatory Mechanism : In vitro studies showed that benzothiazine compounds could reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating their potential as anti-inflammatory agents .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits cell wall synthesis
Anti-inflammatoryReduces cytokine levels

Properties

IUPAC Name

6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S2/c17-14-6-7-16-15(12-14)18(9-10-21-16)22(19,20)11-8-13-4-2-1-3-5-13/h1-8,11-12H,9-10H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYYTNXFMZKUGA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1S(=O)(=O)C=CC3=CC=CC=C3)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C(N1S(=O)(=O)/C=C/C3=CC=CC=C3)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.